molecular formula C7H9NO3 B1346057 N-Acetylpropargylglycine CAS No. 23234-80-2

N-Acetylpropargylglycine

Cat. No. B1346057
CAS RN: 23234-80-2
M. Wt: 155.15 g/mol
InChI Key: UKVVXALGBMOHKE-UHFFFAOYSA-N
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Description

“N-Acetylpropargylglycine” is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 . It is used for research and development purposes .

Safety And Hazards

According to the safety data sheet, precautions should be taken when handling “N-Acetylpropargylglycine”. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for “N-Acetylpropargylglycine” are not mentioned in the search results, a related compound, “N-Propargylglycine”, has been studied for its potential anticancer activity and brain-enhancing mitohormesis properties . This suggests that similar compounds could also have potential therapeutic applications.

properties

IUPAC Name

2-acetamidopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-4-6(7(10)11)8-5(2)9/h1,6H,4H2,2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVVXALGBMOHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945913
Record name 2-[(1-Hydroxyethylidene)amino]pent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidopent-4-ynoic acid

CAS RN

23234-80-2
Record name N-Acetylpropargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023234802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]pent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Z Jianying, Y Machida, K Sugahara… - Journal of Chromatography …, 1994 - Elsevier
… N-Acetylpropargylglycine was identified as a new metabolite of propargylglycine in urine. The concentration of propargylglycine was 100 times that of N-acetylpropargylglycine …
Number of citations: 11 www.sciencedirect.com
J Zhang, M Zhang, D Ma, K Sugahara, H Kodama - Metabolism, 1998 - Elsevier
… We have previously detennined the concentrations of D,L-propargylglycine and N-acetylpropargylglycine in urine samples and several tissues of D,L-propargylglycine-treated rats. 16 …
Number of citations: 2 www.sciencedirect.com
J Ohta, T Ubuka, H Kodama, K Sugahara… - … et Biophysica Acta (BBA …, 1997 - Elsevier
… We identified N-acetylpropargylglycine as a metabolite of propargylglycine in urine of rats given propargylglycine [18]. However, the metabolism of propargylglycine itself has not been …
Number of citations: 3 www.sciencedirect.com
ACA Jansen, RJM Weustink… - Recueil des Travaux …, 1969 - Wiley Online Library
… The dimethylaminomethylene group was introduced through a Mannich reaction of the N-acetylpropargylglycine ethyl esters with formaldehyde and dimethylamine (Scheme A). By …
Number of citations: 27 onlinelibrary.wiley.com
PM Jacobs, MA Davis - The Journal of Organic Chemistry, 1979 - ACS Publications
… Attempts to couple N-acetylpropargylglycine or free propargyl glycine with trimethylsilylacetylene under similar conditions ledto quantitative recovery of the amino acid component. …
Number of citations: 17 pubs.acs.org
IVV VI - Advances in Neutron Capture Therapy, 2012 - books.google.com
… synthesis of the S-form of carboranylalanine (Ia), via a nine step reaction starting with diethyl N-acetamidomalonate and involving an enzymatic resolution of N-acetylpropargylglycine, …
Number of citations: 0 books.google.com
R Konno, M Ikeda, K Yamaguchi, Y Ueda, A Niwa - Archives of toxicology, 2000 - Springer
… Research Foundation, Washington, DC, pp 257±268 Jianying Z, Machida Y, Sugahara K, Kodama H 1994) Determination of D,L-propargylglycine and N-acetylpropargylglycine in urine …
Number of citations: 32 link.springer.com
N Nagamine, J Ohta, N Masuoka… - Acta medica …, 1999 - lib.okayama-u.ac.jp
… We identified N-acetylpropargylglycine (19) and yglutamylpropargylglycylglycine (N-IN-y-glutamyl(propargylglycy)lglycine, y-Glu-PPG-Gly) (20, 21) as metabolites of propargylglycine in …
Number of citations: 12 www.lib.okayama-u.ac.jp
EM Wallace, JA Moliterni, MA Moskal… - Journal of medicinal …, 1998 - ACS Publications
… Alternatively, both propargylglycine and N-acetylpropargylglycine are commerically available in achiral form. The route for chiral, nonracemic derivatives 14 and 15 is outlined in …
Number of citations: 78 pubs.acs.org
HDC Francescato, JRA Chierice, ECS Marin… - Brazilian Journal of …, 2012 - SciELO Brasil
Animal models of gentamicin nephrotoxicity present acute tubular necrosis associated with inflammation, which can contribute to intensify the renal damage. Hydrogen sulfide (H2S) is a …
Number of citations: 23 www.scielo.br

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